5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Description
Overview of Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives represent one of the most significant classes of heterocyclic compounds in contemporary medicinal chemistry, demonstrating an extraordinary breadth of pharmacological activities that have established them as essential scaffolds in drug development. These five-membered aromatic heterocycles, containing one nitrogen and one sulfur atom, have been extensively studied for their diverse therapeutic applications, with research demonstrating their effectiveness across multiple biological targets. The unique electronic properties of the thiazole ring system, characterized by greater pi-electron delocalization compared to corresponding oxazoles, contribute to enhanced aromaticity that facilitates favorable interactions with biological macromolecules. This enhanced aromaticity is evidenced by distinctive chemical shifts observed in proton nuclear magnetic resonance spectroscopy, indicating strong diamagnetic currents within the ring structure.
The pharmaceutical significance of thiazole derivatives is underscored by their presence in over eighteen United States Food and Drug Administration approved medications and more than seventy experimental therapeutic compounds currently under investigation. These compounds exhibit remarkable versatility in their biological activities, demonstrating antimicrobial, anticancer, anti-inflammatory, antidiabetic, anticonvulsant, antiviral, and antioxidant properties. The structural diversity achievable within the thiazole framework allows for systematic modification of pharmacological properties, enabling researchers to optimize bioavailability, selectivity, and therapeutic efficacy while minimizing potential toxicity concerns. Contemporary drug development strategies increasingly focus on the rational design of thiazole-based compounds, utilizing structure-activity relationship studies to identify optimal substitution patterns that enhance specific biological activities.
The mechanism of action for thiazole derivatives varies considerably depending on their specific structural features and target applications. Many compounds within this class demonstrate their therapeutic effects through interactions with essential cellular proteins, enzyme inhibition, or disruption of critical metabolic pathways in pathogenic organisms. The presence of both nitrogen and sulfur heteroatoms within the ring structure provides multiple sites for hydrogen bonding and coordination interactions, facilitating specific binding to biological targets. This molecular versatility has made thiazole derivatives particularly valuable in addressing contemporary challenges in medicine, including the development of novel antimicrobial agents to combat multidrug-resistant bacterial strains and the creation of targeted anticancer therapeutics with improved selectivity profiles.
Historical Development of Thiazole Chemistry
The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and Heinrich Weber in 1887, who first described the thiazole ring system and established the foundational synthetic methodology that continues to influence contemporary research. These German chemists initially encountered thiazole compounds during their investigation of the reaction between ammonium thiocyanate and chloroacetone, leading to the discovery of what they initially termed "thiocyanoacetone". Through systematic structural analysis, including careful examination of physical properties and chemical reactivity patterns, Hantzsch and Weber determined that their product possessed a cyclic structure derived from the thiazole nucleus, fundamentally different from the linear structure they had initially proposed.
The structural confirmation of thiazole compounds proved to be a complex and contentious process that extended over several decades, involving significant scientific debate and controversy within the chemical community. Hantzsch and Weber's initial work established that their aminomethylthiazole product exhibited unique reactivity patterns that were inconsistent with linear structural proposals. Their systematic investigation included methylation reactions that revealed the presence of exactly two hydrogen atoms attached to a single nitrogen atom, and acetylation studies that confirmed these hydrogens were located on the same nitrogen center. The dimethylamino derivative they synthesized reacted with bromine to produce a monobromo compound whose structure could only be explained by a trisubstituted thiazole framework.
The resolution of these structural questions led to the development of what is now known as the Hantzsch thiazole synthesis, a fundamental synthetic methodology that remains central to contemporary thiazole chemistry. This synthetic approach utilizes the condensation reaction between alpha-haloketones and nucleophilic reagents such as thioamides or thiourea derivatives, providing a reliable and efficient method for constructing thiazole ring systems. The Hantzsch synthesis has been extensively modified and optimized over the decades, with researchers developing improved catalytic systems, reaction conditions, and substrate scope to enhance yields and selectivity.
Significance of 5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
The compound this compound represents a sophisticated example of modern thiazole derivative design, incorporating specific structural modifications that enhance both synthetic versatility and biological activity potential. This compound is characterized by the presence of a thiazole ring system substituted with a 3-bromophenylmethyl group at the 5-position, a methyl group at the 4-position, and an amino group at the 2-position. The strategic placement of these substituents creates a molecular architecture that balances electronic properties, steric considerations, and reactivity patterns to optimize pharmaceutical potential. The bromine atom on the phenyl ring serves as both an electron-withdrawing group that modulates the electronic properties of the molecule and a reactive site that enables further synthetic modification through various coupling reactions.
The structural features of this compound contribute significantly to its potential biological activities, with research indicating that compounds containing similar substitution patterns demonstrate notable antimicrobial and anticancer properties. The presence of the amino group at the 2-position of the thiazole ring provides a site for hydrogen bonding interactions with biological targets, while the brominated phenyl substituent enhances molecular rigidity and may facilitate specific protein binding interactions. The methyl group at the 4-position contributes to the overall lipophilicity of the molecule, potentially improving membrane permeability and bioavailability characteristics. These combined structural features position the compound as a valuable lead structure for pharmaceutical development and as a versatile synthetic intermediate for the preparation of more complex therapeutic agents.
The synthetic accessibility of this compound through established methodologies makes it an attractive target for medicinal chemistry research programs. The compound can be prepared using standard Hantzsch thiazole synthesis protocols, involving the reaction of appropriate alpha-haloketone precursors with thiourea derivatives under suitable reaction conditions. The presence of the bromine atom provides additional synthetic opportunities for further functionalization through cross-coupling reactions, nucleophilic substitution processes, or metal-catalyzed transformations. This synthetic versatility enables the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening programs.
The molecular properties of this compound align well with established criteria for drug-like compounds, including appropriate molecular weight, favorable lipophilicity parameters, and the presence of hydrogen bond donor and acceptor sites. The compound's ability to interact with multiple biological targets through various binding modes makes it a promising candidate for multi-target therapeutic approaches, which are increasingly recognized as effective strategies for treating complex diseases. Research investigations have demonstrated that the compound exhibits significant potential as both an antimicrobial agent and as a building block for more complex pharmaceutical architectures.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass comprehensive investigation of its synthetic preparation, structural characterization, and biological activity evaluation within the broader context of thiazole derivative development. Contemporary research efforts focus on optimizing synthetic methodologies to achieve improved yields, reduced reaction times, and enhanced product purity while maintaining cost-effectiveness and environmental sustainability. Advanced synthetic strategies include the exploration of novel catalytic systems, alternative reaction conditions, and innovative purification techniques that can be applied to both laboratory-scale preparations and potential industrial production processes. The development of efficient synthetic routes is crucial for enabling widespread biological evaluation and eventual pharmaceutical development applications.
Structural characterization studies represent a fundamental component of research objectives, involving the application of advanced analytical techniques to confirm molecular architecture and investigate conformational properties. These investigations utilize nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction analysis to establish definitive structural assignments and explore molecular dynamics. Computational chemistry approaches, including density functional theory calculations and molecular modeling studies, provide additional insights into electronic properties, conformational preferences, and potential binding interactions with biological targets. The integration of experimental and theoretical approaches enables comprehensive understanding of structure-property relationships that guide further compound development efforts.
Biological activity evaluation constitutes a central research objective, with investigations spanning antimicrobial, anticancer, anti-inflammatory, and antiviral screening programs designed to identify the most promising therapeutic applications for this compound. These studies employ standardized biological assays to quantify activity against relevant microbial strains, cancer cell lines, and inflammatory mediators, providing quantitative data for structure-activity relationship analysis. The research scope includes investigation of mechanism of action studies, utilizing biochemical and cellular approaches to elucidate the molecular basis for observed biological activities. Understanding these mechanisms is essential for rational optimization of compound properties and identification of optimal therapeutic applications.
The scope of current research extends to the systematic exploration of structural modifications and the development of compound libraries based on the this compound scaffold. This includes investigation of alternative substituent patterns, exploration of different halogen substitutions, and evaluation of various functional group modifications that may enhance biological activity or improve pharmaceutical properties. The research framework incorporates advanced screening methodologies, including high-throughput biological assays and computational prediction models, to efficiently identify the most promising derivative compounds for further development. These comprehensive research objectives collectively contribute to advancing the understanding of thiazole derivative chemistry and expanding the therapeutic potential of this important class of heterocyclic compounds.
Table 1: Structural Parameters and Properties of this compound
Table 2: Comparative Analysis of Related Bromophenyl-Thiazol-2-amine Derivatives
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-7-10(15-11(13)14-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQIUSPCVXPJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H11BrN2S
- Molecular Weight : 283.19 g/mol
- CAS Number : 1154374-43-2
- Structure : The compound features a thiazole ring substituted with a bromophenyl group and a methyl group, contributing to its biological properties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
In Vitro Studies
A study on related thiazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Compound A | 4.69 | Staphylococcus aureus |
| Compound B | 22.9 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In particular, the compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay.
Case Study Findings
In one study, various thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound P2 | 10 | MCF7 |
| Compound P3 | 15 | MCF7 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of thiazole derivatives with specific targets involved in cancer and microbial resistance mechanisms. For instance, compounds showed favorable docking scores within the binding pockets of proteins associated with cancer progression and bacterial resistance .
Comparison with Similar Compounds
Halogen-Substituted Analogs
5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride (C₁₁H₁₂Cl₂N₂S)
- Structural Difference : Chlorine replaces bromine at the 3-position of the benzyl group.
- Impact: The smaller atomic radius and lower molecular weight (275.19 g/mol vs.
- Biological Activity : Chlorinated analogs are commonly used in antimicrobial studies, but their potency may be lower than brominated derivatives due to weaker halogen bonding .
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine (C₁₁H₁₀Cl₂N₂S)
- Structural Difference : Two chlorine atoms at the 3- and 4-positions of the benzyl group.
- Impact: Increased steric hindrance and electronic withdrawal may reduce metabolic stability compared to monosubstituted derivatives .
- Biological Activity : Dichloro derivatives often exhibit enhanced antibacterial activity but may show higher cytotoxicity in mammalian cells .
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (C₁₁H₁₀ClFN₂S)
- Structural Difference : Fluorine at the 2-position and chlorine at the 3-position.
- However, the ortho-substitution may introduce steric clashes in binding pockets .
Positional Isomers and Functional Group Variations
5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Structural Difference : Chlorine at the 2-position instead of 3-position.
5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride (C₆H₁₃Cl₂N₃S)
- Structural Difference: A 2-aminoethyl group replaces the benzyl moiety.
- Impact: This compound acts as a potent mGluR5 antagonist (IC₅₀ < 100 nM), highlighting how non-aromatic substituents can target CNS receptors more effectively .
Physicochemical and Pharmacokinetic Properties
<sup>*</sup> Predicted using fragment-based methods.
Preparation Methods
Core Synthetic Route Overview
The primary synthetic approach to 5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves the formation of the thiazole ring via cyclization reactions between appropriately substituted precursors, typically involving a halogenated benzyl derivative and a thioamide or thiourea derivative.
-
- 3-Bromobenzyl halide (commonly 3-bromobenzyl chloride or bromide)
- Thioamide or thiourea derivatives bearing the methyl substitution at the 4-position of the thiazole ring
-
- Basic medium (e.g., sodium hydroxide, potassium carbonate)
- Solvents such as ethanol or dimethylformamide (DMF)
- Reflux or elevated temperature (typically 60–85 °C)
- Reaction times ranging from several hours to overnight
This reaction proceeds via nucleophilic substitution of the benzyl halide by the sulfur atom of the thioamide, followed by intramolecular cyclization to close the thiazole ring.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Nucleophilic Substitution | 3-Bromobenzyl chloride + thioamide, K₂CO₃, ethanol, reflux (80°C), 6–12 h | Formation of intermediate benzyl thioamide | Moderate to high yields (60–80%) |
| 2. Cyclization | Heating intermediate under reflux or microwave irradiation | Cyclization to form thiazole ring | Yields improved by microwave-assisted synthesis (up to 90%) |
| 3. Amination | Treatment with ammonia or amine source if necessary | Introduction of amino group at C-2 position | High selectivity and purity achieved |
Optimization: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields by 15–20% compared to conventional heating, enhancing efficiency and scalability.
Reaction Mechanism Insights
- The bromine atom on the 3-position of the phenyl ring remains intact during the initial cyclization but can serve as a reactive site for further functionalization.
- The sulfur nucleophile attacks the benzylic carbon in a nucleophilic substitution (SN2) mechanism.
- Subsequent intramolecular cyclization forms the thiazole ring, stabilized by aromaticity.
- The amino group at the 2-position is typically introduced via reaction with ammonia or amines, completing the heterocyclic framework.
Industrial and Scale-Up Considerations
- Industrial synthesis mirrors laboratory methods but employs continuous flow reactors and automated systems to optimize yield and purity.
- Catalysts and purification techniques such as recrystallization and chromatography (silica gel with ethyl acetate/hexane eluent) are used to achieve high purity.
- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is standard for purity verification.
Functional Group Transformations and Derivatization
The bromine substituent on the phenyl ring offers a handle for further chemical modifications via:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 5-[(3-Phenyl)methyl]-4-methyl-1,3-thiazol-2-amine | ~78% |
| Nucleophilic Aromatic Substitution (SNAr) with Amines | Et₃N, THF, 60°C, 6 h | 5-[(3-Aminophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | ~65% |
These transformations allow the synthesis of analogs for biological activity optimization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 3-Bromobenzyl chloride, thioamide derivatives | Commercially available or synthesized |
| Solvent | Ethanol, DMF | Polar solvents preferred |
| Base | K₂CO₃, NaOH | Facilitates nucleophilic substitution |
| Temperature | 60–85 °C (reflux) | Microwave-assisted synthesis at similar temps reduces time |
| Reaction Time | 6–12 hours (conventional), 30–60 minutes (microwave) | Microwave improves efficiency |
| Purification | Column chromatography, recrystallization | Essential for high purity |
| Yield | 60–90% | Dependent on conditions and scale |
Research Findings and Literature Data
- The synthetic route involving 3-bromobenzyl chloride and thioamide under basic conditions is well-documented and reproducible, yielding the target compound with high selectivity.
- Microwave-assisted methods have been validated to enhance yield and reduce synthesis time.
- The bromine substituent is stable under the cyclization conditions but reactive for further functionalization, enabling a versatile platform for medicinal chemistry derivatization.
- Purity assessment by HPLC and structural confirmation by NMR, IR, and mass spectrometry are standard analytical methods.
Q & A
Q. Basic
- 1H NMR : The aromatic protons of the 3-bromophenyl group appear as a multiplet (δ 7.2–7.5 ppm), while the methyl group on the thiazole ring resonates as a singlet (δ 2.4–2.6 ppm). The NH2 group typically shows broad peaks at δ 5.5–6.0 ppm, though exchange broadening may require DMSO-d6 as a solvent .
- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and NH2 (3300–3500 cm⁻¹) confirm key functional groups. Thiazole ring vibrations (C=N at 1600–1650 cm⁻¹; C-S at 650–750 cm⁻¹) further validate the core structure .
What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC50 values)?
Advanced
Contradictions often arise from assay variability (e.g., cell line specificity, incubation time) or compound purity. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., 48-hour incubation for cytotoxicity) .
- Validate purity : Employ HPLC (>95% purity) and mass spectrometry to exclude impurities affecting activity .
- Control for stereochemistry : Chiral HPLC or X-ray crystallography can confirm if racemization during synthesis alters activity .
How can crystallographic data be analyzed to confirm the molecular geometry and intermolecular interactions of this compound?
Advanced
Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example:
- The thiazole ring’s planarity (torsion angles <5°) and Br···π interactions (3.4–3.6 Å) stabilize the crystal lattice .
- Hydrogen bonding between NH2 and adjacent molecules (e.g., N–H···S, 2.8–3.0 Å) influences solubility and melting point . Software like Olex2 or Mercury is used for refinement and visualization .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases (e.g., EGFR). Focus on key residues (e.g., Lys721, Thr830) forming hydrogen bonds with the NH2 group .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics like RMSD (<2 Å) and binding free energy (MM/PBSA) validate predictions .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values in kinase inhibition assays .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of thiazol-2-amine derivatives?
Q. Advanced
- Variation of substituents : Replace the 3-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor affinity. Compare IC50 values in enzyme inhibition assays .
- Ring modification : Substitute thiazole with oxazole or triazole cores to evaluate impact on metabolic stability .
- Pharmacophore mapping : Identify essential moieties (e.g., NH2, Br) using alignment tools (e.g., Phase) to guide synthetic efforts .
What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?
Q. Basic
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values <50 µg/mL considered promising .
- Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure). IC50 values <10 µM warrant further mechanistic studies (e.g., apoptosis via flow cytometry) .
How can reaction conditions be optimized to scale up synthesis without compromising yield?
Q. Advanced
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Catalysis : Use Pd/C (5 mol%) to accelerate coupling steps, reducing reaction time from 12 to 4 hours .
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce byproduct formation during cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
